molecular formula C20H19NO2 B11090966 N-[2-(benzyloxy)ethyl]naphthalene-1-carboxamide

N-[2-(benzyloxy)ethyl]naphthalene-1-carboxamide

Cat. No.: B11090966
M. Wt: 305.4 g/mol
InChI Key: WMDNMZHHSDYISE-UHFFFAOYSA-N
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Description

N1-[2-(BENZYLOXY)ETHYL]-1-NAPHTHAMIDE is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties This compound is characterized by the presence of a benzyloxy group attached to an ethyl chain, which is further connected to a naphthamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[2-(BENZYLOXY)ETHYL]-1-NAPHTHAMIDE typically involves the following steps:

    Formation of the Benzyloxyethyl Intermediate: The initial step involves the preparation of 2-(benzyloxy)ethanol, which can be synthesized by the reaction of benzyl chloride with ethylene glycol in the presence of a base such as sodium hydroxide.

    Amidation Reaction: The benzyloxyethyl intermediate is then reacted with 1-naphthoyl chloride in the presence of a base like triethylamine to form N1-[2-(BENZYLOXY)ETHYL]-1-NAPHTHAMIDE. The reaction is typically carried out in an organic solvent such as dichloromethane under reflux conditions.

Industrial Production Methods

Industrial production of N1-[2-(BENZYLOXY)ETHYL]-1-NAPHTHAMIDE may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N1-[2-(BENZYLOXY)ETHYL]-1-NAPHTHAMIDE undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The naphthamide moiety can be reduced to form amines using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyloxy group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles like halides or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halides, thiols, and other nucleophiles in the presence of a base.

Major Products

    Oxidation: Benzaldehyde, benzoic acid.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzyloxy derivatives.

Scientific Research Applications

N1-[2-(BENZYLOXY)ETHYL]-1-NAPHTHAMIDE has found applications in several scientific research areas:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of N1-[2-(BENZYLOXY)ETHYL]-1-NAPHTHAMIDE involves its interaction with specific molecular targets and pathways. The benzyloxy group can facilitate binding to hydrophobic pockets in proteins, while the naphthamide moiety can interact with aromatic residues through π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N2-[2-(Benzyloxy)ethyl]-N1,N1-dimethylacetamidine
  • Ethyl 2-(benzyloxy)acetate
  • 2-(Benzyloxy)ethanol

Uniqueness

N1-[2-(BENZYLOXY)ETHYL]-1-NAPHTHAMIDE is unique due to the presence of both benzyloxy and naphthamide groups, which confer distinct chemical reactivity and potential applications. Compared to similar compounds, it offers a versatile scaffold for the development of new molecules with tailored properties for specific applications.

Properties

Molecular Formula

C20H19NO2

Molecular Weight

305.4 g/mol

IUPAC Name

N-(2-phenylmethoxyethyl)naphthalene-1-carboxamide

InChI

InChI=1S/C20H19NO2/c22-20(19-12-6-10-17-9-4-5-11-18(17)19)21-13-14-23-15-16-7-2-1-3-8-16/h1-12H,13-15H2,(H,21,22)

InChI Key

WMDNMZHHSDYISE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCCNC(=O)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

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